molecular formula C13H9BrClFS B7997452 1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7997452
M. Wt: 331.63 g/mol
InChI Key: SIWXGUAXKBEUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable precursor compound, followed by the introduction of the sulfanylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using bromine and chlorine sources. The process is optimized to ensure efficient conversion and minimal by-products. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts. The molecular pathways involved in these reactions are well-studied and form the basis for its use in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-chloro-5-fluorobenzene
  • 1-Bromo-4-fluorobenzene
  • 1-Bromo-3-chloro-2,4,5-trifluorobenzene

Uniqueness

1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may lack this functional group.

Properties

IUPAC Name

1-[(4-bromophenyl)methylsulfanyl]-3-chloro-5-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFS/c14-10-3-1-9(2-4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWXGUAXKBEUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC(=CC(=C2)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.